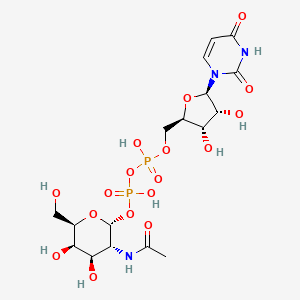
Nominine
Descripción general
Descripción
Nominine is a representative member of the hetisine family of alkaloids . It is characterized by a highly fused heptacyclic ring structure with an embedded tertiary nitrogen core . The separate members of the hetisine alkaloids are distinguished by the number, location, and stereochemical placement of oxygen functionality, primarily alcohols and simple esters .
Synthesis Analysis
The synthesis of this compound was elegantly presented by David Y. Gin . The key step in the synthesis was the intramolecular Diels-Alder cyclization . The convergent construction of the molecule by dipolar cycloaddition presented some interesting challenges . The synthesis was completed in 17 steps, which is significantly more concise than the only previously-reported synthesis, which took 40 steps .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a heptacyclic ring structure . This structure is a characteristic of the hetisine family of alkaloids . The structure also includes an embedded tertiary nitrogen core .Chemical Reactions Analysis
The synthesis of this compound involved several key chemical reactions, including an intramolecular Diels-Alder cyclization and a dipolar cycloaddition . These reactions were crucial for the construction of the complex heptacyclic ring structure of this compound .Aplicaciones Científicas De Investigación
Biosynthesis Implications
Nominine, a biologically significant indole diterpenoid, shares a common digeranylindole precursor with aspernomine. A study by (Liu, McWhorter, & Hadden, 2003) observed a novel rearrangement in related compounds, suggesting a biosynthetic relationship between this compound and aspernomine. This finding is crucial for understanding the skeletal relationship of these natural products.
Synthesis Studies
Efficient synthetic routes to this compound have been explored. (Peese & Gin, 2006) reported a 15-step total synthesis of this compound using a dual cycloaddition strategy. This approach is significant for synthesizing hetisine C20-diterpenoid alkaloids. Similarly, (Muratake & Natsume, 2006) presented a method for preparing key tetracyclic intermediates in the total synthesis of this compound, emphasizing the importance of palladium-catalyzed intramolecular α-arylation.
Synthetic Challenges and Approaches
The complex synthesis of this compound involves various challenging chemical processes. (Hutt & Mander, 2007) described synthesizing an advanced intermediate for this compound, highlighting steps like reductive acylation and Birch reduction. In another approach, (Peese & Gin, 2008) developed an asymmetric total synthesis of this compound, using an intramolecular 1,3-dipolar cycloaddition strategy.
Propiedades
IUPAC Name |
(1R,4S,4aR,8S,8aR)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO/c1-19(2)9-8-15-28-24(17-22-18-29-25-11-7-6-10-23(22)25)20(3)14-16-27(28,5)21(4)12-13-26(28)30/h6-7,9-11,18,21,24,26,29-30H,3,8,12-17H2,1-2,4-5H3/t21-,24-,26+,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSPRCKKWJRAJZ-HBDSXALQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2(C1(CCC(=C)C2CC3=CNC4=CC=CC=C43)C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@]2([C@@]1(CCC(=C)[C@@H]2CC3=CNC4=CC=CC=C43)C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923628 | |
| Record name | 8-[(1H-Indol-3-yl)methyl]-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-en-1-yl)decahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120991-21-1 | |
| Record name | Nominine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120991211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[(1H-Indol-3-yl)methyl]-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-en-1-yl)decahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is nominine and where is it found?
A1: this compound is an insecticidal indole diterpenoid, first isolated from the sclerotia of the fungus Aspergillus nomius. [] It belongs to the hetisane group of C20 diterpene alkaloids. [, , ]
Q2: What is the chemical structure of this compound?
A2: this compound possesses a complex heptacyclic structure, characteristic of hetisine-type alkaloids. Its core structure consists of a [6-7-6] tricyclic system fused with a bicyclo[2.2.2]octane motif. [, , ]
Q3: Has the total synthesis of this compound been achieved?
A3: Yes, several total syntheses of this compound have been reported. Notable examples include the syntheses by Bonjoch, Nicolaou, and Gin. [, , , ] These syntheses utilize various strategies, including palladium-catalyzed α-arylation, oxidoisoquinolinium-1,3-dipolar cycloadditions, and dienamine-Diels-Alder cascades. [, ]
Q4: What synthetic strategies have been explored in the synthesis of this compound?
A4: Several strategies have been employed in the synthesis of this compound and its intermediates. These include:
- Gallium(III)-catalyzed cycloisomerization: This approach utilizes indenyl alkynes to construct the [6-7-6] tricyclic core of this compound. [, ]
- Dual cycloaddition strategy: This method involves an intramolecular 4-oxidoisoquinolinium betaine dipolar cycloaddition followed by a pyrrolidine-induced dienamine isomerization/Diels-Alder cascade to build the complex ring system. [, , ]
- Palladium-catalyzed intramolecular α-arylation: This approach was used to construct the seven-membered ring in this compound. []
- Radical cyclization: This method was employed to form the methylenebicyclo[2.2.2]octane framework. []
Q5: What is the biological activity of this compound?
A5: this compound exhibits insecticidal properties. [, ] It has shown activity against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus). []
Q6: How does the structure of this compound relate to its biological activity?
A6: While the exact mechanism of action of this compound remains to be fully elucidated, its complex, rigid structure likely plays a role in its interaction with biological targets. Further research is needed to understand the structure-activity relationship of this compound and its analogs.
Q7: What are some challenges in the synthesis of this compound?
A7: The synthesis of this compound presents several challenges due to its complex structure and the need for stereochemical control. Some of these challenges include:
Q8: What is the significance of studying the synthesis of this compound?
A8: Studying the synthesis of this compound offers several benefits:
Q9: Are there any known analogs of this compound?
A9: Yes, this compound is structurally related to other hetisine-type alkaloids, such as kobusine. [] Understanding the structural similarities and differences between these alkaloids can provide insights into their biosynthesis and biological activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(1-adamantyliminomethyl)phenyl]-N-methylnitrous amide](/img/structure/B1204743.png)










![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline](/img/structure/B1204760.png)
